molecular formula C12H15NO4 B14891972 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B14891972
M. Wt: 237.25 g/mol
InChI Key: DVYSPJHBLYQOFV-UHFFFAOYSA-N
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Description

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-methylfuran-3-carbonyl group adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran-3-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, amidation, or cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylfuran-3-carbonyl)piperidine-4-carboxylic acid is unique due to the presence of the 2-methylfuran-3-carbonyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-8-10(4-7-17-8)11(14)13-5-2-9(3-6-13)12(15)16/h4,7,9H,2-3,5-6H2,1H3,(H,15,16)

InChI Key

DVYSPJHBLYQOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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